1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H5BrClF2N3 and its molecular weight is 308.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives have been investigated for their potential in various fields of scientific research. A key area of interest is their role in synthesizing alkylating agents. Alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives have shown to inhibit the in vitro growth of HeLa cells, indicating potential applications in cancer research and therapy (de las Heras, Alonso, & Alonso, 1979).
Chemical Synthesis and Modification
In chemical synthesis, these compounds have been used to create various derivatives through processes like 1,3-dipolar cycloaddition and bromine → lithium exchange reactions. This flexibility in chemical modification highlights their usefulness in developing new compounds with potential applications in materials science and medicinal chemistry (Iddon & Nicholas, 1996).
Antifungal and Antibacterial Properties
The triazole derivatives have demonstrated significant biological activity, particularly in the field of antimicrobial research. Studies have shown that these compounds exhibit high antibacterial, antifungal, and anti-inflammatory activities, surpassing commercial antibiotics in some cases. This indicates a potential application in developing new antimicrobial agents (El-Reedy & Soliman, 2020).
Crystallographic and Structural Analysis
Crystallographic studies of triazole compounds, including this compound derivatives, have provided insights into their molecular structure, aiding in the understanding of their chemical properties and potential applications in material science and pharmaceutical development (Wan et al., 2011).
Potential in Energetic Materials
Research into triazolyl-functionalized salts, which can be synthesized using chloromethyl-triazole derivatives, has shown promise in the development of energetic materials. These compounds exhibit good thermal stability and high density, making them potential candidates for applications in propellants and explosives (Wang, Gao, Ye, & Shreeve, 2007).
Properties
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF2N3/c10-7-1-5(12)2-8(13)9(7)16-4-6(3-11)14-15-16/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGISNIRGIMHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N2C=C(N=N2)CCl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.